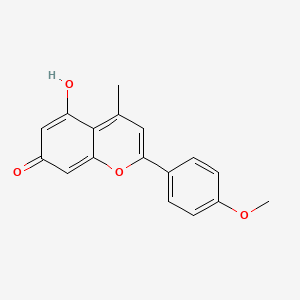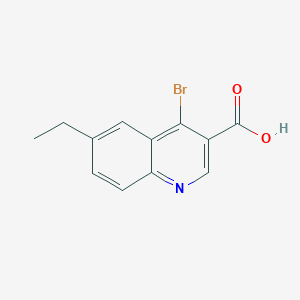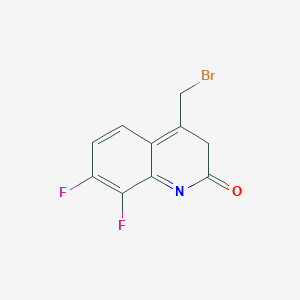
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromomethyl group at the 4th position and two fluorine atoms at the 7th and 8th positions on the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one typically involves multiple steps
Quinolinone Core Synthesis: The quinolinone core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce quinolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one involves its interaction with biological macromolecules such as DNA and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This interaction can disrupt cellular processes and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
4-(Bromomethyl)coumarin: Known for its applications in fluorescence labeling and biological assays.
Uniqueness
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is unique due to the presence of both bromomethyl and difluoro groups on the quinolinone core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to form covalent bonds with biological macromolecules sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.
属性
分子式 |
C10H6BrF2NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC 名称 |
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-2H,3-4H2 |
InChI 键 |
PYMABPZBCOERNK-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C2C=CC(=C(C2=NC1=O)F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


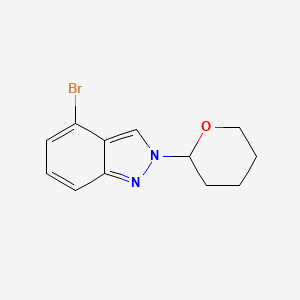
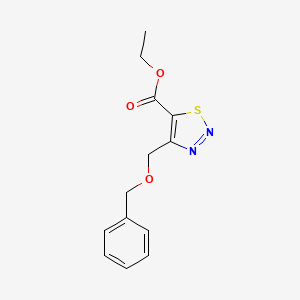
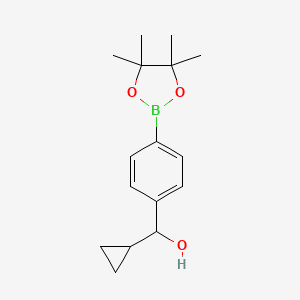

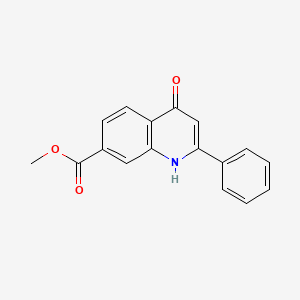
![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
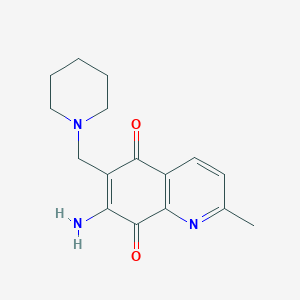
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)

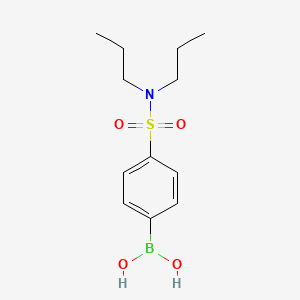
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

